An In-depth Technical Guide to N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
An In-depth Technical Guide to N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While specific research on this exact molecule is limited, this document synthesizes information from the broader class of pyrazole-3-carboxamides to infer its properties, potential synthesis, and likely biological significance. This guide will cover the core chemical and physical properties, a proposed synthetic methodology based on established pyrazole chemistry, and an exploration of its potential therapeutic applications and mechanisms of action, drawing parallels from structurally related compounds.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of approved therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, features a fused cyclopentane ring, which imparts a rigid, three-dimensional structure that can be advantageous for specific receptor binding.
Physicochemical Properties
Based on available data and the general characteristics of related compounds, the following properties can be attributed to N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide.[5][6]
| Property | Value | Source |
| CAS Number | 1335131-21-9 | [5] |
| Molecular Formula | C₈H₁₁N₃O | [5] |
| Molecular Weight | 165.19 g/mol | [6] |
| Physical Form | Solid | [5] |
| Melting Point | >250 °C | [5] |
| InChI Key | TYDCMCXSYOEORK-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
While a specific, published synthesis for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for pyrazole synthesis.[4][7] The most common and effective strategies involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][4]
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would involve a two-step process: the formation of the core cyclopenta[c]pyrazole ring system, followed by amidation.
Figure 1: Proposed synthetic workflow for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide.
Experimental Protocol
Step 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (Intermediate B)
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To a solution of sodium ethoxide in ethanol, add cyclopentanone and diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to stir and warm to room temperature. The Claisen condensation should yield ethyl 2-oxo-1-cyclopentanecarboxylate (Intermediate A).
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To the resulting solution of Intermediate A, add hydrazine hydrate.
-
Reflux the reaction mixture. The cyclocondensation reaction will form the pyrazole ring.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure Intermediate B.
Step 2: Synthesis of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (Final Product)
-
Dissolve the ethyl ester (Intermediate B) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of methylamine in excess.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization or column chromatography to yield the final product.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
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¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the cyclopentane ring protons, and a broad singlet for the amide N-H proton.
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¹³C NMR: Signals corresponding to the carbonyl carbon of the amide, the carbons of the pyrazole and cyclopentane rings, and the N-methyl carbon are expected.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), C=O stretch (amide), and C=N stretch of the pyrazole ring should be observed.[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ) should be present.[6]
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, the broader class of pyrazole-3-carboxamides has been extensively studied, revealing a wide range of pharmacological activities.[2][3]
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] It is plausible that N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide could exhibit similar activity.
Figure 2: Potential mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For example, some pyrazole-3-carboxamide derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancers like acute myeloid leukemia.
Antimicrobial Properties
The pyrazole scaffold is also a key component in a number of antimicrobial agents.[3] The mechanism of action can vary, but may involve the disruption of microbial cell walls or the inhibition of essential enzymes.
Safety and Toxicology
According to available safety data, N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is classified with the GHS07 pictogram, indicating that it is harmful.[5] Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.
Conclusion and Future Directions
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound with potential for further investigation in the field of medicinal chemistry. Based on the well-established biological activities of the pyrazole-3-carboxamide scaffold, this molecule warrants synthesis and screening for anti-inflammatory, anticancer, and antimicrobial properties. Future research should focus on the development of a confirmed and optimized synthetic route, comprehensive characterization of the compound, and a thorough evaluation of its biological activity profile in relevant in vitro and in vivo models.
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